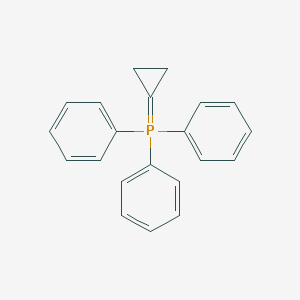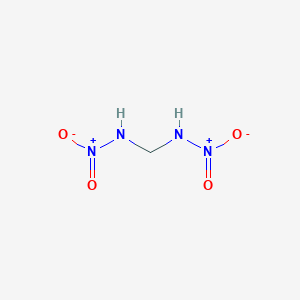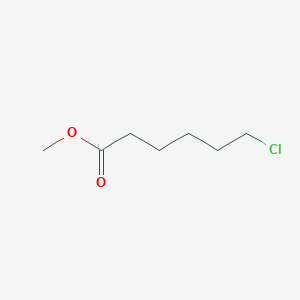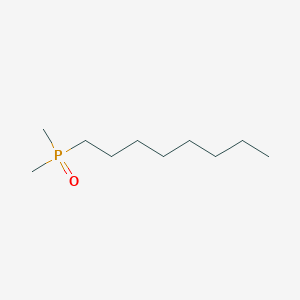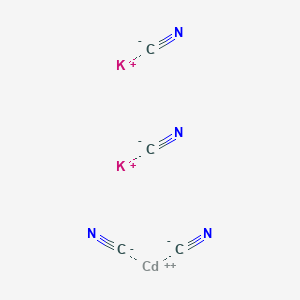
Dipotassium;cadmium(2+);tetracyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of cadmium cyanide complexes often involves reactions of cadmium(II) salts with cyanide sources in the presence of coordinating ligands or solvents. For instance, cadmium(II) complexes with heterocyclic thiones are prepared by reacting cadmium(II) cyanide with various thiones, indicating a method for synthesizing complexes similar to "Dipotassium;cadmium(2+);tetracyanide" under specific conditions (Isab, Wazeer, & Ashraf, 2009).
Molecular Structure Analysis
Cadmium cyanide complexes often exhibit diverse molecular structures, determined by the coordination environment of the cadmium(II) ion and the ligands involved. For example, cadmium complexes containing discrete tetrakis-(carboxylato)-bridged dimetal cores demonstrate the versatility in cadmium coordination chemistry, suggesting the potential structural diversity of "Dipotassium;cadmium(2+);tetracyanide" as well (Li & Mak, 1995).
Chemical Reactions and Properties
Cadmium cyanide complexes with heterocyclic thiones show that sulfur coordination to cadmium(II) influences the chemical reactivity and properties of these complexes. This suggests that "Dipotassium;cadmium(2+);tetracyanide" may also exhibit unique reactivity patterns and chemical properties based on its cyanide and cadmium content (Isab, Wazeer, & Ashraf, 2009).
Scientific Research Applications
Environmental Remediation
Phosphate application can reduce cadmium extractability and uptake by plants in contaminated soils. Dipotassium phosphate (K2HPO4) has been shown to significantly decrease cadmium concentrations in rice when used as a fertilizer in cadmium-contaminated paddy soil, suggesting a potential application in environmental remediation and agricultural management to reduce heavy metal uptake by crops (Lee et al., 2016).
Chemical Sensing and Detection
Cadmium(II) complexes have been explored for their structural and application properties, including as sensors for cadmium ions in environmental and health product samples. A study demonstrated the use of tetrakis(4-nitrophenyl)porphyrin as a highly selective fluorescent probe for monitoring cadmium ions, showcasing the potential of cadmium-related compounds in the development of sensitive detection methods for toxic metals (Khani et al., 2016).
Material Science
Research on cadmium-containing compounds extends to material science, where cadmium sulphide thin films have been explored for their utility in solid-state devices like photoconductive and solar cells. A simple, low-cost method for depositing cadmium sulphide thin films by the dip technique has been reported, indicating the role of cadmium compounds in advancing materials for electronic applications (Karanjai & Dasgupta, 1986).
Analytical Chemistry
Cadmium complexes have been utilized in analytical chemistry for the spectrophotometric determination of cadmium, highlighting their importance in developing methods for the precise measurement of metal ions in various samples. For example, a solvent extraction and spectrophotometric determination method using 2, 2'-dipyridyl-2-quinolylhydrazone for cadmium has been reported, underscoring the utility of cadmium compounds in analytical methodologies (Otomo et al., 1982).
Safety And Hazards
properties
IUPAC Name |
dipotassium;cadmium(2+);tetracyanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.Cd.2K/c4*1-2;;;/q4*-1;+2;2*+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFARPFBUUDQLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Cd+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4CdK2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium;cadmium(2+);tetracyanide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


